2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a pyrrolidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The pyrimidine group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyrimidine derivatives: Compounds such as pyrimidine-2,4-dione and pyrimidine-5-carboxylate are also structurally related and have comparable uses.
Uniqueness
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of the pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2,2-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHIKPVVTZNARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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